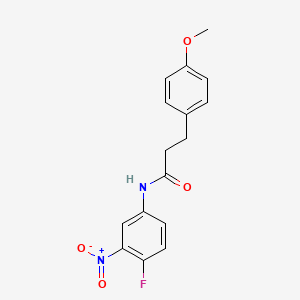![molecular formula C15H21NOS B5786586 1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
1-{3-[(4-methylphenyl)thio]propanoyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(4-methylphenyl)thio]propanoyl}piperidine is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as MPTP or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. MPTP has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, MPTP has also been used as a tool in scientific research to study the mechanisms of Parkinson's disease and to develop potential treatments for this condition.
Wirkmechanismus
MPTP is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates inside the cells, leading to their destruction. This process is similar to the mechanism of action of the herbicide paraquat, which is also a potent neurotoxin.
Biochemical and Physiological Effects:
MPTP selectively destroys dopaminergic neurons in the brain, leading to a decrease in dopamine levels and Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been found to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease and to develop potential treatments for this condition. However, MPTP is a potent neurotoxin that can be dangerous if mishandled. Additionally, MPTP-induced Parkinson's disease-like symptoms in animal models may not fully replicate the human condition, limiting the translational potential of this research.
Zukünftige Richtungen
Future research on MPTP may focus on developing safer and more effective methods for inducing Parkinson's disease-like symptoms in animal models, as well as on identifying potential treatments for this condition. Additionally, MPTP may be used as a tool to study the mechanisms of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Synthesemethoden
MPTP can be synthesized using a variety of methods, including the reaction of 1-methyl-4-phenylpyridinium ion with thiol compounds such as 4-methylthiophenol. The resulting product is then reduced to form 1-methyl-4-phenyl-2,3-dihydropyridine, which can be oxidized to form MPTP.
Wissenschaftliche Forschungsanwendungen
MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease. By selectively destroying dopaminergic neurons in the brain, MPTP induces Parkinson's disease-like symptoms in animal models. This has allowed researchers to study the effects of Parkinson's disease on the brain and to develop potential treatments for this condition.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-13-5-7-14(8-6-13)18-12-9-15(17)16-10-3-2-4-11-16/h5-8H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZQVEVUZYZGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)
![2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786535.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5786603.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)

![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)
![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)